molecular formula C23H22N2O3 B299823 Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-

Cat. No. B299823
M. Wt: 374.4 g/mol
InChI Key: VVKZQFCWGMYXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- is a chemical compound that is widely used in scientific research. It is a synthetic compound that has gained popularity due to its unique properties and diverse applications.

Mechanism of Action

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- acts as a fluorescent probe by binding to proteins and emitting a fluorescent signal upon excitation with light. The mechanism of action involves the interaction of the compound with the amino acid residues of the protein, leading to a change in the fluorescence properties of the compound. The binding of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- to the protein can also induce conformational changes in the protein, which can be studied using various biophysical techniques.
Biochemical and Physiological Effects:
Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- used in experiments should be carefully controlled to avoid any potential effects on cellular processes.

Advantages and Limitations for Lab Experiments

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- has several advantages for use in lab experiments. It is a highly specific fluorescent probe that can be used to study protein-ligand interactions with high sensitivity. It is also stable and easy to handle, making it an ideal tool for studying protein dynamics. However, one limitation of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- is that it requires a high degree of expertise to use effectively, and careful control of experimental conditions is necessary to obtain reliable results.

Future Directions

There are several future directions for the use of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- in scientific research. One area of focus is the development of new fluorescent probes with improved properties and sensitivity. Another area of research is the use of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- in the development of new drugs and therapeutic agents. Additionally, there is ongoing research into the use of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- in the study of protein dynamics and conformational changes. Overall, the unique properties of Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- make it a valuable tool for scientific research with many potential applications in the future.

Synthesis Methods

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- is synthesized through a multi-step process that involves the reaction of morpholine-4-carbonyl chloride with 2-naphthylamine. The resulting product is then reacted with acetic anhydride to produce Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- is used in a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of protein-ligand interactions. It is also used as a tool for studying protein dynamics and conformational changes. Additionally, Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl- is used in the development of new drugs and therapeutic agents.

properties

Product Name

Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H22N2O3/c26-22(16-18-7-3-6-17-5-1-2-10-21(17)18)24-20-9-4-8-19(15-20)23(27)25-11-13-28-14-12-25/h1-10,15H,11-14,16H2,(H,24,26)

InChI Key

VVKZQFCWGMYXAY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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